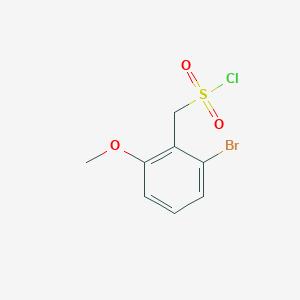

(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride

Description

(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a bromine atom at the 2-position and a methoxy group at the 6-position on a phenyl ring, with a methanesulfonyl chloride group attached via a methyl linker. This compound is used in organic synthesis, particularly in nucleophilic substitution or coupling reactions. Key properties and structural features include:

- Molecular Formula: The expected formula based on its structure is C₈H₈BrClO₃S (calculated molecular weight ≈ 299.5 g/mol). However, lists an inconsistent formula (C₈H₁₁N₅O₃, 225.21 g/mol), suggesting a possible data entry error.

- Reactivity: As a sulfonyl chloride, it is highly reactive toward nucleophiles (e.g., water, alcohols, amines) .

Properties

IUPAC Name |

(2-bromo-6-methoxyphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-13-8-4-2-3-7(9)6(8)5-14(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISAHVNOUOGYCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-6-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

(2-Bromo-6-methoxyphenyl)methanol+Methanesulfonyl chloride→(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate esters: Formed by the reaction with alcohols.

Dehalogenated products: Formed by reduction of the bromine atom.

Scientific Research Applications

(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

Organic synthesis: Used as an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.

Material science: Employed in the synthesis of polymers and other materials with specific properties.

Biological studies: Used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of (2-Bromo-6-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Molecular and Physical Properties

The table below compares (2-bromo-6-methoxyphenyl)methanesulfonyl chloride with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|---|

| This compound | C₈H₈BrClO₃S* | ~299.5 | 1540020-22-1 | Not reported | Not reported | Not reported |

| (4-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 6966-45-6 | 90–93 | Not reported | Not reported |

| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 124-63-0 | -33 | 60 (21 mmHg) | 1.48 (25°C) |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 98-09-9 | 14–16 | 251 | 1.38 |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 98-59-9 | 69 | 146 (20 mmHg) | 1.33 |

Note: The molecular formula and weight for the target compound are inferred from its structure due to discrepancies in .

Substituent Effects on Reactivity

Electronic Effects :

- The bromine atom (electron-withdrawing by induction) and methoxy group (electron-donating by resonance) on the phenyl ring may create competing electronic effects. However, the sulfonyl chloride group is insulated by the methyl linker, reducing direct resonance/inductive interactions with the aromatic ring .

- In contrast, (4-chlorophenyl)methanesulfonyl chloride has a chlorine atom (electron-withdrawing) at the 4-position, enhancing electrophilicity at the sulfur center compared to the target compound.

Hydrolysis Reactivity :

- Methanesulfonyl chloride (simplest analog) hydrolyzes rapidly in 2.5 M NaOH at room temperature .

- Benzenesulfonyl chloride and p-toluenesulfonyl chloride require prolonged stirring or reflux due to reduced electrophilicity from aromatic conjugation .

- The target compound’s reactivity is hypothesized to fall between methanesulfonyl chloride and benzenesulfonyl chloride. Steric hindrance from the bulky bromine and methoxy groups may slow hydrolysis slightly compared to methanesulfonyl chloride.

Research Findings and Data Gaps

- Synthesis: No direct synthesis data for the target compound was found in the provided evidence.

- Toxicity: Limited information; structurally similar sulfonyl chlorides (e.g., dimethylcarbamoyl chloride) are carcinogenic in animals .

- Discrepancies : reports conflicting molecular data (C₈H₁₁N₅O₃ vs. expected C₈H₈BrClO₃S), necessitating verification from primary literature.

Biological Activity

(2-Bromo-6-methoxyphenyl)methanesulfonyl chloride, with the CAS number 1897151-88-0, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and research findings.

The compound features a bromo and methoxy substituent on a phenyl ring, which significantly influences its reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens. Its sulfonyl group is known to enhance interaction with biological targets.

- Anticancer Properties : The compound has been investigated for its anticancer potential. It may act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase and matrix metalloproteinases, which are implicated in tumor progression and metastasis .

The mechanism of action for this compound involves interactions with molecular targets within cells:

- Enzyme Interaction : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- DNA/RNA Binding : Similar compounds have been shown to bind to nucleic acids, potentially disrupting transcription and replication processes critical for cancer cell survival.

- Signal Transduction Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Anticancer Activity

A study focusing on sulfonamide derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against human cancer cell lines. For example, derivatives were found to induce apoptosis in HCT116 colon cancer cells through the activation of intrinsic apoptotic pathways .

Antimicrobial Effects

Another investigation revealed that related compounds showed promising antibacterial activity against Gram-positive bacteria. The presence of the methoxy group was noted to enhance lipophilicity, improving membrane penetration and overall efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (2-Bromo-6-methylphenyl)sulfonamide | Moderate anticancer activity | Enzyme inhibition |

| (2-Methoxy-6-bromophenyl)sulfamide | Antimicrobial properties | Membrane disruption |

| (2-Chloro-6-methoxyphenyl)carbamate | Weak cytotoxicity | DNA intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.